molecular formula C15H16O3 B1293733 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid CAS No. 69337-85-5

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid

Cat. No. B1293733
CAS RN: 69337-85-5
M. Wt: 244.28 g/mol
InChI Key: IYSPYQQBEYOGFI-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid, also known as Naproxen impurity I, is a pharmaceutical impurity standard . It has an empirical formula of C13H12O3 and a molecular weight of 216.23 . It is a white to light yellow powder to crystal in physical state .


Synthesis Analysis

The synthesis of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid derivatives has been reported in several studies . For instance, one study reported the preparation of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide by a reaction between 2,2-diphenylethan-1-amine and naproxen . Another study reported the synthesis of a novel series of (6-methoxy-2-naphthyl) propanamide derivatives for their potential antibacterial activity .


Physical And Chemical Properties Analysis

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is a white to light yellow powder to crystal . It has an empirical formula of C13H12O3 and a molecular weight of 216.23 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Antibacterial Activity

Summary of Application

The compound “2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid” is a derivative of Naproxen , a commonly used propionic acid derivative for the treatment of pain, joint swelling, and symptoms of arthritis . This compound has been synthesized and tested for its antibacterial activity .

Methods of Application or Experimental Procedures

The compound was synthesized by the reaction of 2-(6-methoxy­naphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one in PEG 400 . The compound was then fully characterized by IR, 1H NMR, mass spectra, and elemental analysis .

Results or Outcomes

The in vitro antibacterial activity of this compound was evaluated against gram-positive and gram-negative bacteria . However, the specific results or quantitative data were not provided in the source .

Medicinal Chemistry: Anti-Inflammatory Activity

Summary of Application

Naproxen, from which “2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid” is derived, is known for its anti-inflammatory properties . It is believed to work by blocking the action of cyclooxygenase (COX) involved in the production of prostaglandins that are produced in response to injury or certain diseases and cause pain, swelling, and inflammation .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not provided in the source .

Results or Outcomes

The specific results or outcomes for this application were not provided in the source .

Medicinal Chemistry: Anti-Mycobacterial Activity

Summary of Application

Hydrazones derived from “2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid” have shown anti-mycobacterial activities when tested in vitro .

Results or Outcomes

Organic Chemistry: Suzuki-Miyaura Coupling

Summary of Application

“2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid” can be used as a reactant for Suzuki-Miyaura coupling .

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Future Directions

Future research could focus on the development of novel anti-tumor compounds based on 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid . For instance, one study synthesized a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives and evaluated their potential anti-tumor effects .

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-15(2,14(16)17)12-6-4-11-9-13(18-3)7-5-10(11)8-12/h4-9H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPYQQBEYOGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219384
Record name 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid

CAS RN

69337-85-5
Record name 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069337855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HO Gülcan, S Ünlü, A Dimoglo, Y Şahin… - Archiv der …, 2015 - Wiley Online Library
The current structure–activity relationship of profens (ie, 2‐arylpropionic acid derivatives, a class of non‐steroidal anti‐inflammatory drugs) discusses the importance of α‐monomethyl …
Number of citations: 5 onlinelibrary.wiley.com

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